molecular formula C26H16O5 B5010371 13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

Cat. No.: B5010371
M. Wt: 408.4 g/mol
InChI Key: BTLVBCFBZOPVGK-UHFFFAOYSA-N
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Description

The compound “7-(4-methylphenyl)-6H,7H,8H-chromeno[3’,4’:5,6]pyrano[3,2-c]chromene-6,8-dione” belongs to a class of compounds known as pyranochromenes . Pyranochromenes have various biological activities such as antifungal, antibacterial, antihyperglycaemic, antidyslipidemic, anticancer, cytotoxic, anti-HIV, anti-HBV, antiviral, antiproliferative, anti-inflammatory, antinociceptive, and antituberculosis . They are also synthetic intermediates for alkaloids, drug candidates, and clinical pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves multicomponent reactions (MCRs), which are a combination of at least three components in a one-pot domino . The reaction involves aromatic aldehydes, indandione, and 4-hydroxycoumarin . The catalyst used for this synthesis is a nanomagnetic dapsone-Cu supported on the silica-coated Fe3O4 . This catalyst is magnetically recoverable and can be used after six runs without a decrease in the efficiency .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR), energy-dispersive X-ray (EDX), X-ray diffraction (XRD), field emission scanning electron microscope (FE-SEM), transmission electron microscopy (TEM), zeta potential, vibrating sample magnetometer (VSM), and thermogravimetric analysis (TGA) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin in water . This reaction is a type of multicomponent reaction (MCR), which has benefits such as higher atom economy and selectivity and production of complex molecules with low by-products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as FT-IR, NMR, and elemental analysis . For example, the compound has a melting point of 203–205 °C .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Properties

IUPAC Name

13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O5/c1-14-10-12-15(13-11-14)20-21-23(16-6-2-4-8-18(16)29-25(21)27)31-24-17-7-3-5-9-19(17)30-26(28)22(20)24/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVBCFBZOPVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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